Chlorine Positional Selectivity: 3-Chloro Pyridine vs. 2-Chloro Pyridine in Kinase Residual Activity
Inhibitor compounds incorporating the 3-chloro-5-methylpyridin-4-yl substituent were directly compared to their 2-chloro-5-methylpyridin-4-yl regioisomer counterparts in a panel of kinase assays [1]. At a top tested concentration of 30 µM, the 3-chloro regioisomer-containing inhibitor (formula Ib variant) demonstrated residual kinase activity below 50% against SIK-family kinases, whereas the 2-chloro regioisomer exhibited residual activity >50% (closer to 80-100% residual activity), indicating a significant loss of inhibitory potency with the positional isomer [2]. This establishes that the 3-chloro substitution is non-negotiable for maintaining target engagement in this inhibitor class.
| Evidence Dimension | Kinase inhibitory activity (% residual activity at 30 µM inhibitor concentration) |
|---|---|
| Target Compound Data | Containing 3-chloro-5-methylpyridin-4-yl moiety: residual kinase activity <50% against SIK-family kinases |
| Comparator Or Baseline | Containing 2-chloro-5-methylpyridin-4-yl regioisomer moiety: residual kinase activity >50% (80-100% range) against SIK-family kinases |
| Quantified Difference | At least a doubling in residual activity (i.e., >50% loss of inhibition) for the 2-chloro regioisomer vs the 3-chloro regioisomer |
| Conditions | In vitro kinase inhibition assay; inhibitor concentration 30 µM; SIK-family kinase panel; residual activity measured as % of uninhibited control |
Why This Matters
Procurement of the 2-chloro regioisomer as a substitute would result in inactive or weakly active compound in kinase-targeted projects, wasting synthesis resources and producing misleading SAR data.
- [1] Sennhenn, P., Bissinger, S., Loferer, H., et al. (2026). Halogenated-heteroaryl and other heterocyclic kinase inhibitors, and uses thereof. European Patent EP3901151B1, Figure 5 and paragraphs [0041]-[0058]. https://data.epo.org/publication-server/rest/v1.2/patents/EP3901151NWB1/document.pdf View Source
- [2] EP3901151A1: Halogenated-heteroaryl kinase inhibitors. Figure 5: Residual kinase activity bar chart comparing 3-chloro and 2-chloro pyridyl regioisomers. https://patents.google.com/patent/EP3901151A1/en View Source
